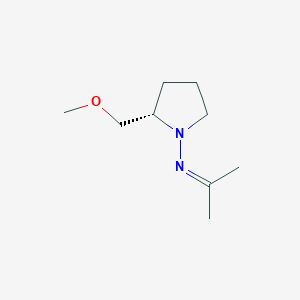
1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- is a chiral amine compound. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chiral amines like 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- typically involves asymmetric synthesis or chiral resolution techniques. Common methods include:
Asymmetric Hydrogenation: Using chiral catalysts to hydrogenate imines or enamines.
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds.
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing for yield, cost, and environmental impact. Catalysts and reaction conditions are fine-tuned to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Chiral amines can undergo oxidation to form imines or oximes.
Reduction: Reduction of imines or nitriles to form chiral amines.
Substitution: Nucleophilic substitution reactions where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated compounds or sulfonates as leaving groups.
Major Products
The major products depend on the specific reactions but can include various substituted amines, imines, or oximes.
Wissenschaftliche Forschungsanwendungen
Chiral amines are widely used in:
Chemistry: As building blocks for complex organic synthesis.
Biology: In the study of enzyme-substrate interactions.
Medicine: As intermediates in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and fine chemicals.
Wirkmechanismus
The mechanism of action for chiral amines involves their interaction with biological molecules in a stereospecific manner. This can affect enzyme activity, receptor binding, and overall biological activity. The specific pathways and molecular targets would depend on the exact structure and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pyrrolidinamine, 2-(hydroxymethyl)-N-(1-methylethylidene)-, (S)-
- 1-Pyrrolidinamine, 2-(ethoxymethyl)-N-(1-methylethylidene)-, (S)-
Uniqueness
1-Pyrrolidinamine, 2-(methoxymethyl)-N-(1-methylethylidene)-, (S)- may have unique properties due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with biological systems compared to its analogs.
Eigenschaften
CAS-Nummer |
65651-52-7 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-2-imine |
InChI |
InChI=1S/C9H18N2O/c1-8(2)10-11-6-4-5-9(11)7-12-3/h9H,4-7H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
DOBANWVYOLZQFU-VIFPVBQESA-N |
Isomerische SMILES |
CC(=NN1CCC[C@H]1COC)C |
Kanonische SMILES |
CC(=NN1CCCC1COC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



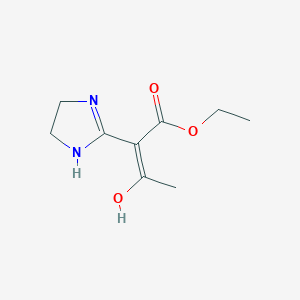
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
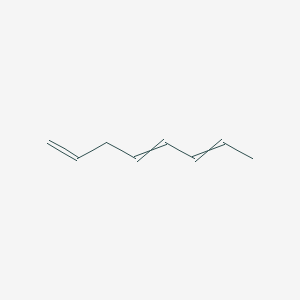
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
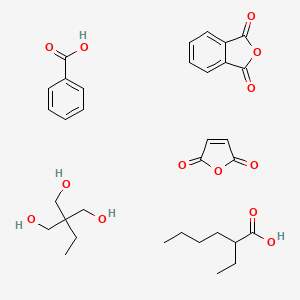
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
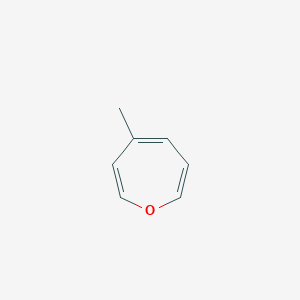
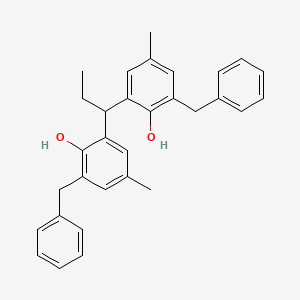
![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)
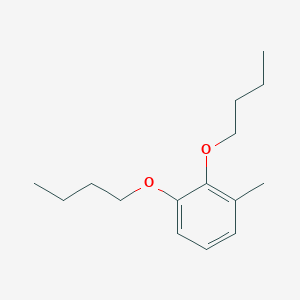
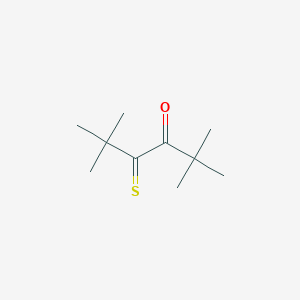
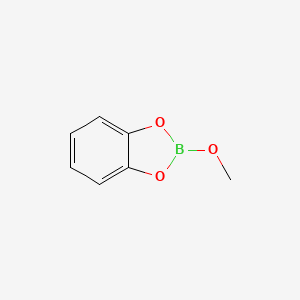
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
